molecular formula C26H24N2O4 B2424937 N-(2-ethoxyphenyl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide CAS No. 888451-00-1

N-(2-ethoxyphenyl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide

Cat. No.: B2424937
CAS No.: 888451-00-1
M. Wt: 428.488
InChI Key: WKMMIXUIRYIYRN-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives

Properties

IUPAC Name

N-(2-ethoxyphenyl)-3-(3-phenylpropanoylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O4/c1-2-31-22-15-9-7-13-20(22)27-26(30)25-24(19-12-6-8-14-21(19)32-25)28-23(29)17-16-18-10-4-3-5-11-18/h3-15H,2,16-17H2,1H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKMMIXUIRYIYRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps in the synthesis may include:

    Formation of Benzofuran Core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate reagents.

    Introduction of Ethoxy Group: The ethoxy group can be introduced via etherification reactions using ethyl halides and a base.

    Amidation Reaction: The amide bond formation can be carried out using coupling reagents such as EDCI or DCC in the presence of a base.

    Final Assembly: The final compound is obtained by coupling the benzofuran core with the amide and ethoxy-substituted phenyl groups under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, scalable reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for various diseases due to its biological activity.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The molecular targets and pathways involved would be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds with similar benzofuran cores but different substituents.

    Amide-Containing Compounds: Molecules with amide functional groups that exhibit similar biological activities.

Uniqueness

N-(2-ethoxyphenyl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Biological Activity

N-(2-ethoxyphenyl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide is a compound of interest due to its potential therapeutic properties. This article explores its biological activity, focusing on neuroprotective effects, antioxidant properties, and other relevant pharmacological activities.

Neuroprotective Effects

Research has indicated that derivatives of benzofuran-2-carboxamide exhibit neuroprotective properties. A study synthesized various derivatives and tested them on primary cultured rat cortical neuronal cells. Among these, compounds with specific substitutions demonstrated significant protection against NMDA-induced excitotoxicity. Notably, one derivative showed neuroprotective effects comparable to memantine, a known NMDA antagonist, at a concentration of 30 µM .

Key Findings:

  • Compound 1f : Exhibited the most potent neuroprotective action.
  • Mechanism : Inhibition of excitotoxic damage through NMDA receptor modulation.

Antioxidant Activity

The same study highlighted the antioxidant capabilities of certain derivatives. For instance, specific compounds were able to scavenge free radicals and inhibit lipid peroxidation in rat brain homogenate, suggesting their potential utility in oxidative stress-related conditions .

Antioxidant Properties:

  • Scavenging of 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals.
  • Inhibition of lipid peroxidation.

Hypolipidemic Activity

Another area of investigation involves the hypolipidemic effects of benzofuran derivatives. A study utilized Triton WR-1339-induced hyperlipidemic rats to evaluate the lipid-lowering effects of related compounds. Results indicated that certain benzofuran derivatives could effectively reduce lipid levels, suggesting therapeutic potential in managing hyperlipidemia .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing therapeutic efficacy. The following table summarizes key substituents and their associated activities:

SubstituentActivityRemarks
-CH3 at R2Increased neuroprotectionComparable to memantine
-OH at R3Moderate anti-excitotoxicityEnhanced antioxidant activity
Ethoxy groupImproved solubilityPotentially better bioavailability

Case Studies

  • Neuroprotective Study : A series of synthesized benzofuran derivatives were tested for neuroprotection against excitotoxicity. The most effective compounds were selected for further evaluation based on their structure-activity relationship .
  • Hypolipidemic Study : A comparative study on the effects of novel benzofuran derivatives on lipid levels in hyperlipidemic rats showed promising results, indicating potential for clinical application in lipid management .

Q & A

Q. What are the key considerations for synthesizing N-(2-ethoxyphenyl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide with high purity?

Methodological Answer: Synthesis requires multi-step reactions involving:

  • Amide coupling : Use coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) in anhydrous solvents (e.g., dichloromethane) to link the benzofuran core to substituted phenyl groups .
  • Halogenation : Introduce chloro or fluoro substituents via nucleophilic substitution under controlled temperature (e.g., 60–80°C) to avoid side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while reflux conditions improve yield .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : 1H/13C NMR confirms substituent positions (e.g., ethoxyphenyl proton shifts at δ 1.39 ppm for CH3 and δ 4.20 ppm for OCH2) .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., [M+H]+ = 386.83 for C20H19ClN2O4) .
  • HPLC : Assess purity (>97%) using C18 columns with acetonitrile/water mobile phases .
  • X-ray crystallography : Resolves 3D conformation (e.g., SHELX software for small-molecule refinement) .

Q. What initial biological screening models are appropriate for evaluating its bioactivity?

Methodological Answer:

  • Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., IC50 determination via kinetic fluorescence) .
  • Antimicrobial screening : Use microdilution assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, MIC ≤ 25 µg/mL) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, IC50 values) to assess anticancer potential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodological Answer:

  • Substituent variation : Synthesize analogs with halogen (Cl/F), alkoxy (ethoxy/methoxy), or phenylpropanamido modifications .
  • Bioisosteric replacement : Replace benzofuran with indole or furan cores to modulate lipophilicity .
  • Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with kinase ATP-binding pockets) .

Q. How can discrepancies in reported bioactivity data (e.g., IC50 variability) be resolved?

Methodological Answer:

  • Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO ≤ 0.1%) .
  • Validate purity : Re-test compounds with HPLC to rule out impurities affecting activity .
  • Replicate conditions : Compare data under matched pH, temperature, and incubation times .

Q. What computational approaches are effective for predicting target interactions?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Analyze binding stability (e.g., 100-ns simulations in GROMACS) .
  • QSAR modeling : Use PaDEL descriptors to correlate substituent electronegativity with antimicrobial activity .
  • ADMET prediction : Tools like SwissADME estimate metabolic stability (e.g., CYP450 interactions) .

Q. What challenges arise in crystallographic studies of this compound?

Methodological Answer:

  • Crystal growth : Slow evaporation (e.g., ethyl acetate/hexane) is needed for high-quality crystals .
  • Twinned data : Use SHELXL for refinement of non-merohedral twinning .
  • Disorder modeling : Address ethoxyphenyl group flexibility with PART instructions in SHELX .

Q. How can enzyme inhibition mechanisms be elucidated experimentally?

Methodological Answer:

  • Kinetic assays : Measure Km and Vmax shifts to identify competitive/non-competitive inhibition .
  • Surface plasmon resonance (SPR) : Quantify binding affinity (KD) in real-time .
  • Mutagenesis studies : Replace key residues (e.g., cysteine in protease active sites) to confirm covalent binding .

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